molecular formula C11H15N3O3 B14879167 6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-ol

6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-ol

Cat. No.: B14879167
M. Wt: 237.25 g/mol
InChI Key: DKGNKYIOXNFOFD-UHFFFAOYSA-N
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Description

6-(1,4-Dioxa-8-azaspiro[45]decan-8-yl)pyridazin-3-ol is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-ol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 1,4-Dioxa-8-azaspiro[4.5]decane with pyridazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metals.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.

    Pyridazine derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-ol is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1H-pyridazin-6-one

InChI

InChI=1S/C11H15N3O3/c15-10-2-1-9(12-13-10)14-5-3-11(4-6-14)16-7-8-17-11/h1-2H,3-8H2,(H,13,15)

InChI Key

DKGNKYIOXNFOFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=NNC(=O)C=C3

Origin of Product

United States

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